acyl carrier protein I, barley
Description
Overview of Acyl Carrier Proteins in Fatty Acid and Polyketide Biosynthesis
Acyl carrier proteins (ACPs) are universal, small, and highly flexible proteins that function as central carriers of acyl intermediates in a wide array of metabolic pathways cenmed.comku.edu. They are indispensable cofactors in both primary metabolism, such as fatty acid synthesis (FAS), and secondary metabolism, notably in polyketide synthesis (PKS) cenmed.comku.edu.
The functional mechanism of ACPs relies on a crucial post-translational modification: the covalent attachment of a 4'-phosphopantetheine (B1211885) moiety cenmed.com. This prosthetic group, derived from Coenzyme A, is transferred to a conserved serine residue within the inactive apo-ACP by a 4'-phosphopantetheinyl transferase (PPTase), converting it into the active holo-ACP cenmed.comku.edu. The elongated 4'-phosphopantetheine arm, approximately 18 Å in length, provides the necessary flexibility for the attached acyl chain to be shuttled between the various catalytic sites of enzymes involved in fatty acid or polyketide synthesis.
ACPs are characterized by their small size (typically around 9 kDa) and their structure, which generally consists of a four-alpha-helical bundle that creates a hydrophobic pocket for acyl group binding lipidmaps.orgnih.gov. In the fatty acid synthesis pathway, ACPs facilitate the repetitive condensation, reduction, and dehydration steps. Initial substrates like Acetyl-CoA and subsequently Malonyl-CoA (as the two-carbon extender unit) are loaded onto the ACP. The acyl chain then undergoes successive elongation cycles, catalyzed by enzymes such as β-ketoacyl-ACP synthase I (KAS I), until saturated fatty acids, commonly C16 or C18 acyl-ACPs, are produced cenmed.com.
Beyond fatty acid synthesis, ACPs play an equally critical role in polyketide biosynthesis, acting as molecular shuttles that transport malonyl-based building blocks and intermediate polyketide chains to the appropriate catalytic partners within polyketide synthases ku.edu.
Specific Context of Acyl Carrier Protein I in Barley Research
Research into acyl carrier proteins in barley has revealed important specificities regarding ACP I. In barley seedling leaves, ACP I is identified as one of the predominant ACP isoforms, alongside ACP II and the minor ACP III physiology.orgnih.govidrblab.net. The gene encoding ACP I, Acl1, is a single-copy gene located on chromosome 7 of the barley genome nih.gov. This chromosomal location distinguishes it from Acl3, the gene for ACP III, which is found on chromosome 1 nih.gov.
Structurally, both Acl1 and Acl3 genes are notably large, extending over 2.5 kilobases, and share a conserved mosaic architecture comprising four exons and three introns, leading to messenger RNAs of approximately 900 bases nih.gov. However, the sequence homology between Acl1 and Acl3 is primarily confined to the exonic regions that code for the mature protein, with other segments, including the transit peptide-coding domains, showing divergence nih.gov.
Expression studies indicate that the Acl1 gene is hypothesized to exhibit specific expression patterns within leaf tissue, whereas the Acl3 gene is thought to be constitutively expressed nih.gov. The regulation of ACP gene expression in barley is complex, occurring at both transcriptional and post-transcriptional levels, and is influenced by environmental factors such as light and temperature, reflecting the dynamic requirements for fatty acid synthesis in response to changing conditions physiology.org. ACP I's specific involvement in the plastidial fatty acid synthesis pathway is crucial for the efficient production of fatty acids that are ultimately integrated into the plant's essential membrane lipids and storage oils physiology.org.
Compound Names and PubChem CIDs
Properties
CAS No. |
116155-71-6 |
|---|---|
Molecular Formula |
C14H14N4O4 |
Synonyms |
acyl carrier protein I, barley |
Origin of Product |
United States |
Molecular Identification and Characterization of Acyl Carrier Protein I Isoforms in Barley
Gene Loci and Transcript Variants Encoding Acyl Carrier Protein I
The primary isoform of Acyl Carrier Protein I in barley is encoded by the Acl1 gene. nih.gov Research has localized this gene to a specific chromosomal position and characterized its structure.
Gene Locus: The Acl1 gene is a single-copy gene located on chromosome 7 of the barley genome. nih.gov
Gene Structure: The Acl1 gene spans over 2.5 kilobases and possesses a conserved structure consisting of four exons interrupted by three introns. This organization is crucial for the correct processing of the messenger RNA (mRNA) transcript, which is approximately 900 bases long. nih.gov
Transcriptional Regulation: Analysis of the Acl1 gene has identified multiple transcription start sites, suggesting complex regulation of its expression. nih.gov The promoter region of Acl1 contains elements that are consistent with tissue-specific expression, particularly in leaves. nih.gov
Detailed information regarding the Acl1 gene is summarized in the table below.
| Feature | Description | Source(s) |
| Gene Name | Acl1 | nih.gov |
| Encoded Protein | Acyl Carrier Protein I (ACP I) | nih.gov |
| Organism | Barley (Hordeum vulgare) | nih.gov |
| Chromosomal Location | Chromosome 7 | nih.gov |
| Gene Copy Number | Single copy | nih.gov |
| Gene Structure | 4 exons, 3 introns | nih.gov |
| Transcript Size | ~900 bases | nih.gov |
| Genome Identifier | HORVU.MOREX.r3.7HG0665540 | uniprot.org |
Diversity and Classification of Acyl Carrier Protein Isoforms in Barley
Barley leaves contain at least three distinct isoforms of acyl carrier protein, which differ in their abundance and the genes that encode them. nih.gov This diversity allows for specialized or differential regulation of fatty acid synthesis.
ACP I: This is the predominant isoform found in barley seedling leaves and is encoded by the Acl1 gene. nih.gov Its high level of expression in photosynthetic tissues suggests it plays a primary role in the de novo fatty acid synthesis required for membrane biogenesis and other essential functions in leaves. nih.gov
ACP II: A second isoform, ACP II, is encoded by the Acl2 gene. nih.gov
ACP III: This is a minor isoform encoded by the Acl3 gene, which is located on chromosome 1. nih.gov Unlike Acl1, the promoter of Acl3 has features resembling those of constitutively expressed "housekeeping" genes, such as a high GC content and the absence of a TATA box. This suggests that ACP III is expressed more broadly across different tissues and developmental stages, albeit at lower levels than ACP I in leaves. nih.gov
A comparison of the major and minor isoforms reveals significant differences at the genetic level. While the DNA sequences for the exons that code for the mature proteins show homology, the regions encoding the transit peptides (which direct the protein to the correct cellular location) and the non-coding intron and promoter regions are not homologous. nih.gov
| Isoform | Encoding Gene | Chromosome Location | Expression Pattern | Relative Abundance (in leaves) | Source(s) |
| ACP I | Acl1 | 7 | Leaf-specific | Predominant | nih.gov |
| ACP II | Acl2 | Not specified | Not specified | Not specified | nih.gov |
| ACP III | Acl3 | 1 | Constitutive | Minor | nih.gov |
Functional Domains and Post-Translational Modifications
The function of Acyl Carrier Protein I is critically dependent on its structure and a key post-translational modification that activates the protein.
Functional Domains: The core structure of ACP consists of a four-helical bundle. ebi.ac.uk This compact fold provides a stable scaffold for its function. Within this structure is a highly conserved domain known as the phosphopantetheine binding domain (PP-binding domain). uniprot.orgebi.ac.uk
Post-Translational Modification: For ACP to become active, the apo-protein (the inactive polypeptide chain) must undergo a crucial post-translational modification. wikipedia.org This involves the covalent attachment of a 4'-phosphopantetheine (B1211885) prosthetic group from coenzyme A to a conserved serine residue within the PP-binding domain. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme acyl carrier protein synthase (ACPS). wikipedia.org The 4'-phosphopantetheine group acts as a flexible "swinging arm," approximately 2 nm in length, which carries the growing acyl chains via a high-energy thioester bond. wikipedia.org This flexibility allows the tethered intermediates to access the active sites of the different enzymes of the fatty acid synthase complex. wikipedia.orgnih.gov
| Domain / Modification | Description | Function | Source(s) |
| Phosphopantetheine Binding Domain | A conserved domain forming a four-helical bundle structure. | Provides the attachment site for the prosthetic group. | uniprot.orgebi.ac.uk |
| 4'-phosphopantetheine Attachment | Covalent attachment of the 4'-phosphopantetheine prosthetic group to a conserved serine residue. | Activates the ACP, creating a "swinging arm" to carry acyl intermediates. | wikipedia.orgnih.govuq.edu.au |
Subcellular Localization of Acyl Carrier Protein I and Related Isoforms
The biosynthesis of fatty acids in plants occurs within the plastids. mdpi.comnih.gov Consequently, Acyl Carrier Protein I and its related isoforms are synthesized in the cytoplasm and subsequently imported into these organelles to perform their function.
Plastid Localization: Acyl Carrier Protein I is localized to the plastids. mdpi.comnih.gov In photosynthetic tissues like leaves, these organelles are known as chloroplasts. apsnet.org This localization is essential, as ACP must interact with plastid-localized enzymes like stearoyl-ACP desaturase to function in the fatty acid synthesis pathway. mdpi.comnih.gov
Transit Peptides: The localization of ACP I to the plastid is directed by a transit peptide. The genes Acl1 and Acl3 contain domains that code for these N-terminal transit peptides. nih.gov The transit peptide acts as a signal sequence that is recognized by the import machinery of the plastid outer membrane, facilitating the protein's transport into the organelle. Once inside, the transit peptide is typically cleaved off to yield the mature, functional protein. This mechanism is well-established for many plastid-targeted proteins, including ACP isoforms in other plant species like Arabidopsis. apsnet.orgresearchgate.net
Databases such as cropPAL serve as valuable resources for collating experimental data and computational predictions on the subcellular location of proteins in major crop species, including barley. uwa.edu.au
Functional Roles of Acyl Carrier Protein I in Barley Metabolic Pathways
Contribution to Plastidial de novo Fatty Acid Biosynthesis
The primary and most well-characterized role of Acyl Carrier Protein I in barley is its central involvement in the plastidial de novo fatty acid biosynthesis pathway. This process, occurring in the chloroplasts, is responsible for the synthesis of fatty acids from acetyl-CoA, which serve as the fundamental building blocks for a wide array of lipids. ACP I acts as a soluble carrier, covalently binding the elongating acyl chains via a phosphopantetheine prosthetic group and presenting them to a series of enzymes that catalyze the sequential addition of two-carbon units.
Condensation Reactions and Chain Elongation (e.g., KAS I, KAS III interactions)
The elongation of the fatty acid chain is driven by a series of condensation reactions catalyzed by β-ketoacyl-ACP synthases (KAS). In plants, different KAS isozymes are responsible for specific steps in the elongation process. While direct protein-protein interaction studies specifically for barley ACP I with KAS I and KAS III are not extensively detailed in available research, the general mechanism in plants is well-established.
β-ketoacyl-ACP synthase III (KAS III) initiates fatty acid synthesis by catalyzing the condensation of acetyl-CoA with malonyl-ACP. This initial step is crucial for priming the synthesis process.
β-ketoacyl-ACP synthase I (KAS I) is responsible for the subsequent elongation cycles, extending the acyl chain from C4 to C16. mdpi.com Barley possesses a family of Kas genes, including those encoding for KAS I isozymes, such as that encoded by the Kas12 gene. nih.govuniprot.org KAS I utilizes the acyl-ACP substrate, presented by ACP I, and condenses it with malonyl-ACP, adding two carbons to the growing chain in each cycle. The interaction between ACP and KAS enzymes is transient and highly specific, ensuring the efficient transfer of the acyl intermediate.
Table 1: Key Enzymes in Fatty Acid Chain Elongation Interacting with Acyl Carrier Protein
| Enzyme | Gene (Barley, example) | Function in Fatty Acid Biosynthesis | Substrate (Acyl-ACP Chain Length) |
| β-ketoacyl-ACP synthase III (KAS III) | - | Initiation of fatty acid synthesis | C2 |
| β-ketoacyl-ACP synthase I (KAS I) | Kas12 | Elongation of short to medium-chain fatty acids | C4 to C14 |
This table is based on general plant fatty acid biosynthesis and specific barley gene information where available.
Desaturation Processes (e.g., Stearoyl-ACP Δ9 Desaturase interactions)
Once the fatty acid chain reaches a certain length, typically 18 carbons (stearic acid), it can be desaturated to introduce double bonds, leading to the formation of unsaturated fatty acids. This process is critical for maintaining membrane fluidity and producing signaling molecules. In barley, as in other plants, this reaction is catalyzed by stearoyl-ACP Δ9 desaturase (SAD). nih.govmdpi.com
This soluble enzyme, located in the plastid stroma, acts directly on stearoyl-ACP. ACP I presents the 18-carbon saturated fatty acyl chain to the active site of the SAD enzyme. The desaturase then introduces a double bond at the Δ9 position, converting stearoyl-ACP to oleoyl-ACP (18:1). mdpi.com The barley genome contains a family of SAD genes, indicating the importance of this step in fatty acid metabolism. nih.gov The interaction between ACP I and SAD is a key regulatory point in determining the ratio of saturated to monounsaturated fatty acids within the cell. mdpi.com
Thioesterase-Mediated Release of Fatty Acids
The final step of de novo fatty acid synthesis in the plastid is the release of the newly synthesized fatty acid from the ACP carrier. This is accomplished by the action of acyl-ACP thioesterases (FATs). researchgate.netnih.gov These enzymes hydrolyze the thioester bond between the acyl chain and the phosphopantetheine group of ACP I, releasing a free fatty acid.
The specificity of different thioesterase isoforms for acyl-ACPs of varying chain lengths is a major determinant of the fatty acid profile of the plant. For instance, some thioesterases preferentially act on oleoyl-ACP, releasing oleic acid, while others may have a higher affinity for saturated acyl-ACPs. Once released, the free fatty acids are exported from the plastid to the endoplasmic reticulum for further modification and incorporation into various lipids. nih.gov
Involvement in Very-Long-Chain Fatty Acid Elongation
While the primary synthesis of fatty acids up to 18 carbons occurs in the plastids with the direct involvement of ACP I, the production of very-long-chain fatty acids (VLCFAs; >18 carbons) takes place in the endoplasmic reticulum. academie-sciences.fracademie-sciences.fr The precursors for VLCFA synthesis are the C16 and C18 fatty acids exported from the plastid. Although ACP I is not directly involved in the enzymatic steps of VLCFA elongation in the ER, its role in providing the initial long-chain fatty acid substrates is indispensable. The fatty acids released from ACP I by thioesterases are activated to acyl-CoAs in the cytosol and then serve as primers for the ER-localized elongase complexes. academie-sciences.fr
Participation in Specialized Lipid and Wax Biosynthesis (e.g., β-diketones)
Barley surfaces are coated with epicuticular waxes that play a protective role. A major component of these waxes are β-diketones. researchgate.netresearchgate.net The biosynthesis of these specialized lipids is a fascinating process that diverges from the standard fatty acid synthesis pathway and involves a type III polyketide synthase (PKS).
The precursors for β-diketone synthesis are derived from the plastidial fatty acid synthesis pathway. Specifically, 3-ketoacyl-ACPs, which are intermediates in the main fatty acid elongation cycle, are intercepted by a diketone metabolism hydrolase. researchgate.netresearchgate.net This indicates a direct link between the acyl-ACP pool, managed by ACP I, and the β-diketone pathway. The subsequent steps involve a PKS that condenses two fatty acyl units to form the characteristic β-diketone structure. researchgate.net This pathway highlights a specialized function of the intermediates carried by ACP I, diverting them from primary metabolism to the production of secondary metabolites crucial for the plant's interaction with its environment.
Cofactor Activities beyond Fatty Acid Synthesis (e.g., Polyketide Synthesis)
The involvement of ACP I in β-diketone synthesis underscores its broader role as a cofactor in polyketide synthesis. researchgate.netnih.govmdpi.com Polyketides are a diverse group of secondary metabolites with a wide range of biological activities. Type III PKS enzymes, like the one involved in barley β-diketone synthesis, utilize acyl-CoAs or acyl-ACPs as substrates. researchgate.netresearchgate.net
In this context, ACP I functions to provide the acyl primers for the PKS-mediated condensation reactions. The synthesis of β-diketones in barley is a clear example of how the fatty acid synthesis machinery, with ACP I at its core, is integrated with polyketide synthesis to produce specialized metabolites. This demonstrates the metabolic plasticity of barley and the central role of ACP I in channeling building blocks from primary metabolism into diverse biosynthetic pathways.
Transcriptional and Post Transcriptional Regulation of Acyl Carrier Protein I Gene Expression in Barley
Developmental and Tissue-Specific Expression Profiling
The expression of the gene encoding Acyl Carrier Protein I, Acl1, demonstrates a distinct tissue-specific pattern in barley. Research has shown that Acl1 is specifically and predominantly expressed in the leaf tissue of barley seedlings. nih.gov This is in contrast to other ACP isoforms, such as ACP III (encoded by the Acl3 gene), which is expressed constitutively throughout the plant. nih.gov The specific localization of ACP I transcripts in leaves suggests a primary role in the de novo fatty acid synthesis required for the formation of photosynthetic membranes and cuticular waxes in this tissue.
While direct comprehensive expression profiling for Acl1 across all developmental stages is not extensively detailed in available literature, analysis of functionally related gene families involved in fatty acid metabolism, such as the Stearoyl-Acyl Carrier Protein Δ9 Desaturase (SAD) and Acyl-CoA-Binding Protein (ACBP) families, provides valuable context. These studies reveal that genes involved in lipid metabolism exhibit diverse and specific expression patterns across various tissues and developmental stages, including roots, leaves, stems, and developing grains, indicating a complex regulatory network that tailors fatty acid synthesis to the specific needs of different organs. mdpi.comnih.govcirad.fr
| Gene/Protein Family | Observed Expression Pattern in Barley | Reference |
|---|---|---|
| Acyl Carrier Protein I (ACP I) | Predominantly and specifically expressed in seedling leaves. | nih.gov |
| Stearoyl-ACP Desaturase (SAD) Family | Exhibit multiple tissue expression patterns. | mdpi.com |
| Acyl-CoA-Binding Protein (ACBP) Family | Expressed in specific tissues and organs. | nih.gov |
Influence of Environmental Factors and Abiotic Stresses
The expression of genes central to fatty acid biosynthesis is significantly modulated by environmental conditions and abiotic stresses. Fatty acids are integral components of cellular membranes, and alterations in their composition are a critical mechanism for maintaining membrane fluidity and function under adverse conditions such as drought, high salinity, and cold. tandfonline.com
Drought stress triggers a complex signaling cascade in plants, leading to broad transcriptional reprogramming. In barley, genes functionally associated with Acyl Carrier Protein I show marked responses to drought. For instance, members of the stearoyl-ACP desaturase gene family, HvSAD11 and HvSAD12, are strongly upregulated in response to drought conditions. mdpi.com Similarly, several HvACBP (Acyl-CoA-Binding Protein) genes are rapidly induced within an hour of drought stress initiation. nih.gov Furthermore, an acyl-carrier-protein synthase, the enzyme responsible for activating ACP, has been observed to be upregulated under drought, indicating an increased demand for active ACPs to sustain fatty acid synthesis for stress adaptation. biorxiv.org
High salinity imposes both osmotic and ionic stress on plants, necessitating significant metabolic adjustments. In barley, the expression of genes involved in fatty acid metabolism is altered in response to salt stress. Studies have shown that genes from the SAD and ACBP families are differentially regulated under high salinity. mdpi.comnih.gov For example, HvACBP4 exhibits a significant 5.2-fold upregulation after 6 hours of salt stress, while HvACBP5 is significantly upregulated after 12 hours. nih.gov This regulation is crucial for modifying membrane lipids to cope with salt-induced cellular damage. mdpi.com
Low temperatures decrease membrane fluidity, and plants counteract this by increasing the proportion of unsaturated fatty acids in their membranes. This process relies heavily on the fatty acid synthesis pathway where ACP is a key player. In barley, the expression of genes related to ACP I is responsive to cold. The stearoyl-ACP desaturase gene HvSAD8 is significantly upregulated by cold stress, particularly in the aboveground parts of seedlings, suggesting its importance in protecting against cold damage. mdpi.com The expression of various HvACBP genes is also rapidly and significantly upregulated upon exposure to cold temperatures of 4°C. nih.gov
| Abiotic Stress | Response of Functionally Related Genes (SAD, ACBP) in Barley | Reference |
|---|---|---|
| Drought | Significant upregulation of multiple gene family members. | mdpi.comnih.gov |
| Salinity | Differential regulation with specific genes showing significant upregulation at various time points. | mdpi.comnih.gov |
| Cold | Significant upregulation of specific gene family members. | mdpi.comnih.gov |
Hormonal Regulation of Acyl Carrier Protein Gene Expression
Phytohormones are central to the signaling pathways that translate developmental and environmental cues into changes in gene expression. The regulation of the ACP I gene is likely integrated into these hormonal networks. Abscisic acid (ABA) and methyl jasmonate (MeJA) are key hormones involved in abiotic stress responses. mdpi.com Evidence from functionally related genes in barley strongly suggests that their expression is under hormonal control. The promoter regions of stearoyl-ACP desaturase (HvSAD) genes have been found to contain various cis-regulatory elements (CREs) related to ABA and MeJA. mdpi.comnih.gov Furthermore, the expression of Acyl-CoA-Binding Protein (HvACBP) genes is induced by exogenous application of ABA, MeJA, and indole-3-acetic acid (IAA), confirming their role in hormone signaling pathways. nih.gov This indicates that the transcriptional machinery governing the broader fatty acid synthesis pathway, including ACP I, is responsive to these key hormonal regulators.
Cis-Regulatory Elements and Transcription Factor Binding
The transcriptional regulation of a gene is controlled by the interaction of transcription factors with specific cis-regulatory elements located in the promoter region. The promoter of the Acl1 gene, which codes for ACP I, differs significantly from that of the constitutively expressed Acl3 gene, suggesting it contains specific regulatory elements that drive its tissue-specific and potentially stress-responsive expression. nih.gov
Analysis of the promoter regions of other genes in the barley fatty acid synthesis pathway has identified numerous cis-elements associated with specific functions. These include elements linked to hormone responses (ABA, MeJA, auxin, gibberellin), environmental stressors (drought, cold), and developmental processes. nih.govresearchgate.net Transcription factor binding sites for the MYB and MYC families are also prevalent. researchgate.net These transcription factors are known to play crucial roles in regulating plant responses to a wide array of stresses and developmental programs. frontiersin.orgnih.gov The presence of these elements in functionally adjacent genes suggests that the Acl1 promoter likely contains a similar suite of regulatory motifs that enable its expression to be finely tuned in response to developmental and environmental signals.
| Cis-Element Category | Predicted Function in Barley Gene Regulation | Reference |
|---|---|---|
| Phytohormone Responsive Elements | Mediate responses to abscisic acid, methyl jasmonate, auxin, and gibberellin. | mdpi.comnih.govnih.gov |
| Stress Responsive Elements | Mediate responses to drought, cold, and other environmental stressors. | nih.govresearchgate.net |
| Developmental Elements | Control tissue-specific and developmental stage-specific expression. | nih.govresearchgate.net |
| Transcription Factor Binding Sites | Serve as binding sites for regulatory proteins such as MYB and MYC. | researchgate.net |
Structural and Mechanistic Investigations of Acyl Carrier Protein I Function
Protein-Protein Interactions within Fatty Acid Synthase Complexes
The function of acyl carrier protein I is fundamentally defined by its transient and specific interactions with the partner enzymes of the fatty acid synthase complex. nih.gov These interactions are essential for the sequential delivery of the growing acyl chain to each active site in the biosynthetic pathway. nih.gov In the dissociated type II FAS of plants and bacteria, ACP must individually recognize and bind to each enzyme, including ketosynthases, reductases, and dehydratases. nih.govmdpi.com
Structural studies on the E. coli FAS system have provided significant insights into the nature of these interactions. The interaction between AcpP and β-ketoacyl-ACP-synthase I (FabB) has been visualized using X-ray crystallography and NMR, revealing the molecular basis for how these protein-protein interactions can regulate the fatty acid profile. nih.gov Similarly, the crystal structure of a crosslinked complex between AcpP and the 3-hydroxyacyl-ACP dehydratase (FabA) has been determined, offering a snapshot of the ACP in action. nih.gov These studies show that the interaction is not static but involves conformational changes in both the ACP and the partner enzyme. nih.gov
The interface between ACP and its partner enzymes is characterized by a combination of electrostatic and hydrophobic interactions. For instance, the interaction between AcpP and FabA involves an arginine-rich groove on FabA that initially binds the 4'-phosphopantetheine (B1211885) (PPant) arm of AcpP. nih.gov This is followed by a helical conformational change in AcpP that locks the two proteins in place. nih.gov These dynamic interactions ensure the efficient transfer of the acyl chain into the enzyme's active site. nih.gov
| Interacting Partner (E. coli homolog) | Function in FAS | Key Interaction Features |
| FabB (β-ketoacyl-ACP-synthase I) | Condensation of malonyl-ACP with the growing acyl chain. | Involves specific recognition to regulate the fatty acid profile. nih.gov |
| FabF (β-ketoacyl-ACP-synthase II) | Elongating ketosynthase. | Crystal structures reveal distinct conformational states of active site loops that act as gates for substrate recognition. researchgate.net |
| FabA (3-hydroxyacyl-ACP dehydratase) | Dehydration of β-hydroxyacyl-ACP. | Initial binding via an arginine-rich groove, followed by a conformational change in ACP to secure the complex. nih.gov |
| FabD (malonyl-CoA:ACP transacylase) | Loads malonyl extender units onto ACP. | A unique set of interfacial interactions involving the small helix on loop 1 of ACP. researchgate.net |
Allosteric Regulation and Conformational Dynamics of Acyl Carrier Protein I
Recent research has illuminated a sophisticated mechanism of allosteric regulation governing the function of acyl carrier protein. nih.gov This regulation is crucial for communicating the identity of the sequestered acyl chain to the partner enzymes, thereby ensuring the correct processing of the fatty acid intermediate. nih.govnih.gov The ACP is not a passive carrier; instead, it actively participates in the regulation of the metabolic pathway. nih.gov
The core of this allosteric mechanism lies in the ability of the sequestered acyl chain, located within the hydrophobic cavity of the four-helix bundle of ACP, to influence the protein's external surface conformation. nih.gov This means that the length and saturation of the fatty acid chain being carried are translated into subtle structural changes on the ACP's surface, which are then recognized by the partner enzymes. nih.govnih.gov This communication occurs without the need for the acyl chain to be constantly exposed to the solvent, a process sometimes referred to as "stochastic chain flipping". nih.gov
Solution NMR spectroscopy and molecular dynamics simulations have been instrumental in demonstrating this allosteric communication. nih.gov These studies have shown that partner enzymes can distinguish between different acyl chain lengths carried by the ACP through these specific protein-protein interactions. nih.gov A significant conformational change, often termed "chain flipping," is the process by which the sequestered acyl chain is ultimately delivered to the active site of the enzyme. nih.gov The allosteric regulation likely modulates the probability and timing of this chain flipping event, ensuring that it occurs when the ACP is productively engaged with the correct partner enzyme. nih.gov The dynamics of helix III of the ACP have been implicated in facilitating this substrate delivery. nih.gov
| Conformational State | Trigger | Functional Consequence |
| Acyl-chain sequestered | Binding of the acyl chain within the ACP's hydrophobic core. | Protects the reactive acyl chain from the aqueous environment and non-specific reactions. nih.gov |
| Surface conformational change | The length and nature of the sequestered acyl chain. | Allosterically communicates the identity of the carried substrate to partner enzymes. nih.govnih.gov |
| "Chain flipping" | Productive interaction with a partner enzyme. | Delivers the acyl chain from the ACP core to the enzyme's active site. nih.gov |
| Helix III repositioning | Interaction with specific enzymes (e.g., FabA). | Facilitates the extrusion of the sequestered acyl chain from the ACP binding pocket. nih.gov |
Substrate Channelling and Specificity Mechanisms
Substrate channeling is a key feature of many metabolic pathways, ensuring that intermediates are efficiently transferred between successive enzymes without diffusing into the bulk solvent. nih.gov In the context of the type II FAS, while the enzymes are not part of a single large polypeptide, the system exhibits properties of substrate channeling through the action of the acyl carrier protein. nih.gov ACP sequesters the reactive thioester intermediates, protecting them from hydrolysis and side reactions. nih.govnih.gov This sequestration is a form of passive substrate channeling. nih.gov
The specificity of the fatty acid synthesis process is maintained through the highly specific interactions between the acyl-ACP and the partner enzymes. researchgate.net As described in the section on allosteric regulation, the ACP communicates the identity of its cargo to potential partner enzymes. researchgate.net When a partner enzyme recognizes that the ACP is carrying a suitable substrate, it can induce the translocation of the acyl chain from the ACP core into its active site. researchgate.net This recognition mechanism is fundamental to ensuring that the correct enzymatic reaction occurs at each step of the elongation cycle.
The ability to modify the substrate specificity of enzymes that interact with acyl-ACP has been demonstrated through protein engineering. For example, mutations in an acyl-ACP thioesterase can alter its preference for fatty acids of different chain lengths. nih.gov These studies highlight that the specificity is not solely determined by the ACP but by the intricate molecular dialogue between the ACP and its partner enzyme. nih.gov The binding of both 12-carbon and 14-carbon acyl-ACPs to both wild-type and mutant thioesterases can be similar, but the efficiency of hydrolysis for the non-preferred substrate is severely impaired, indicating that specificity is enforced at the catalytic step following binding. nih.gov
Genetic Manipulation and Metabolic Engineering of Acyl Carrier Protein I in Barley for Trait Improvement
Strategies for Altering Fatty Acid Composition and Accumulation
Key strategies revolve around modulating the expression of the Acl1 gene or altering the protein's function to influence its interaction with specific enzymes in the FAS pathway. For instance, enhancing the interaction between ACP I and 3-ketoacyl-ACP synthase II, which is responsible for the elongation from 16-carbon (16:0) to 18-carbon (18:0) fatty acids, could theoretically increase the proportion of C18 fatty acids. nih.gov Conversely, altering interactions to favor the activity of a specific fatty-acyl ACP thioesterase could lead to the premature release of acyl chains, thereby changing the fatty acid profile.
A critical consideration is the downstream effect on lipid composition. Fatty acids synthesized in the plastid are exported to the endoplasmic reticulum for incorporation into various lipids, including triacylglycerols (TAGs), the primary storage lipids in seeds. Research in the model plant Arabidopsis thaliana has provided the first in vivo evidence that modifying ACP levels can directly alter the final fatty acid composition in plant tissues. nih.gov Overexpression of a seed-predominant ACP isoform in Arabidopsis leaves led to a significant increase in linolenic acid (18:3) and a corresponding decrease in hexadecatrienoic acid (16:3). nih.gov This demonstrates that modulating a single ACP isoform can reroute lipid metabolism, a principle that is directly applicable to barley.
Overexpression and Gene Silencing Approaches
Overexpression and gene silencing are two primary molecular techniques that could be employed to manipulate ACP I in barley for trait improvement.
Gene Silencing: To decrease the expression of ACP I, techniques like RNA interference (RNAi) or Virus-Induced Gene Silencing (VIGS) can be utilized. VIGS has been successfully demonstrated in barley to silence other genes, such as the G-protein α-subunit, resulting in observable phenotypic changes like stunted growth. dergipark.org.tr This confirms the viability of VIGS as a tool for rapid functional analysis of genes in barley. dergipark.org.truni-giessen.de Reducing ACP I levels would likely decrease total fatty acid synthesis, which could be a tool for studying the flux control of the pathway, though it may negatively impact plant vigor due to the essential nature of fatty acids.
| Genetic Approach | Technique | Potential Outcome in Barley (Hypothesized) | Supporting Evidence |
| Overexpression | Agrobacterium-mediated transformation with a strong promoter (e.g., CaMV 35S) | Increased total fatty acid content; altered C18/C16 fatty acid ratio. | Overexpression of ACP-1 in Arabidopsis increased 18:3 and decreased 16:3 fatty acids. nih.gov |
| Gene Silencing | Virus-Induced Gene Silencing (VIGS) or RNA interference (RNAi) | Reduced total fatty acid content; potential changes in plant growth and development. | VIGS has been successfully used to silence other endogenous genes in barley, causing phenotypic changes. dergipark.org.tr |
Targeted Mutagenesis and Allelic Variation Studies
Modern gene-editing technologies, particularly the CRISPR/Cas9 system, offer a precise way to modify the Acl1 gene. This approach allows for the creation of specific mutations, from small insertions or deletions (indels) that can knock out gene function to precise nucleotide substitutions that could alter protein function in a targeted manner.
Targeted Mutagenesis: The CRISPR/Cas9 system has been optimized and is now routinely used for targeted mutagenesis in barley. nih.govresearchgate.netspringernature.com Researchers have successfully used it to knock out genes involved in various pathways, including those related to lipid metabolism. For instance, the targeted knockout of lipoxygenase (LOX) genes in barley using CRISPR/Cas9 resulted in grains with enhanced storability and a significant increase in fatty acid accumulation (10-21% higher than wild-type). doaj.org This success provides a clear and established protocol for applying the same technology to the Acl1 gene. By designing guide RNAs specific to the Acl1 sequence, researchers could create knockout mutants to study the fundamental role of ACP I or introduce specific amino acid changes to probe its interactions with other enzymes.
Allelic Variation Studies: Natural genetic diversity within barley landraces and wild relatives is a valuable resource for trait improvement. Allelic variation studies, often combined with Quantitative Trait Locus (QTL) mapping or Genome-Wide Association Studies (GWAS), identify natural variations in genes that correlate with desirable traits. csic.es While specific studies on the allelic diversity of Acl1 are not widely reported, the methodologies are well-established in barley for many other agronomically important traits, such as flowering time and yield. nih.govmdpi.comfrontiersin.org Screening diverse barley germplasm for polymorphisms in the Acl1 gene and its regulatory regions could identify superior alleles that correlate with improved oil content, beneficial fatty acid profiles, or enhanced stress tolerance. These natural alleles could then be introduced into elite cultivars through marker-assisted breeding programs. csic.es
Impact on Agronomic Traits and Stress Tolerance
Manipulating ACP I and the fatty acid synthesis pathway has significant potential to impact key agronomic traits and the plant's ability to withstand environmental stress.
Agronomic Traits: The quantity and composition of fatty acids are critical determinants of seed quality, nutritional value, and storage longevity. Engineering barley to produce more oil or a healthier fatty acid profile (e.g., higher oleic acid) could increase its value for food, feed, and industrial uses. However, because lipids are fundamental to all cell membranes, significant alterations could have pleiotropic effects on plant growth, development, and yield, which would need to be carefully evaluated. doaj.org
Evolutionary Biology of Acyl Carrier Protein Gene Families in Hordeum Vulgare
Phylogenetic Analysis and Gene Family Expansion (e.g., Duplication Events)
The existence of multiple ACP isoforms is a common feature in higher plants, including barley. nih.gov Research has identified at least three distinct ACP isoforms in barley seedling leaves, with the genes encoding the predominant ACP I (Acl1) and the minor ACP III (Acl3) having been cloned and characterized. nih.gov
Gene family expansion in plants is primarily driven by duplication events, which provide the raw genetic material for the evolution of new functions. nih.gov In barley, analyses of various gene families, such as the stearoyl-ACP Δ9 desaturase (SAD), GRAS, and ABA-Stress-Ripening (ASR) families, have shown that both tandem and segmental duplications are the main forces behind their expansion. nih.govmdpi.commdpi.com Tandem duplication results in clusters of related genes on the same chromosome, while segmental duplication involves the copying of larger chromosomal blocks. nih.govmdpi.com For instance, the barley GRAS gene family expanded through at least seven tandem and ten segmental duplication events. mdpi.com Similarly, two pairs of genes in the SAD family arose from such duplication events. nih.gov
In the case of the barley ACP genes, Acl1 and Acl3 are reported to be single-copy genes located on different chromosomes (7 and 1, respectively). nih.gov This chromosomal separation indicates that they are not the result of a recent tandem duplication event and likely arose from an older segmental duplication or whole-genome duplication event, followed by significant divergence. The conserved mosaic structure of four exons and three introns in both genes suggests a common ancestor, despite their sequence divergence in non-coding and transit peptide regions. nih.gov
Table 1: Characteristics of Characterized Acyl Carrier Protein Genes in Hordeum vulgare This table is interactive. You can sort and filter the data.
| Gene Name | Encoded Protein | Chromosomal Location | Gene Structure | Duplication Origin |
|---|---|---|---|---|
| Acl1 | Acyl Carrier Protein I | 7 | 4 exons, 3 introns | Likely ancient segmental/whole-genome duplication |
Comparative Genomics with Other Plant Species
Comparative genomics reveals that the presence of multiple ACP isoforms is an ancient trait that appeared early in the evolution of terrestrial plants. nih.gov Multiple ACP forms are found across a wide range of monocots (like barley and rice) and dicots (like Arabidopsis and Brassica), as well as in lower vascular and nonvascular plants. nih.gov However, only a single form of ACP is typically found in unicellular algae and photosynthetic cyanobacteria, suggesting that the diversification of ACP isoforms is associated with the evolution of multicellularity and tissue specialization in plants. nih.gov
Barley, as a member of the grass family (Poaceae), shares a close evolutionary relationship with other critical cereal crops like wheat and rye. ensembl.orgdoe.gov Its diploid genome makes it a valuable model for studying the more complex polyploid genomes of its relatives. ensembl.org The gene structure of barley's Acl1 and Acl3 genes, with four exons and three introns, is a conserved feature. nih.gov However, a detailed comparison of their full DNA sequences reveals that homology is strictly limited to the two exons that encode the mature protein. The regions encoding the transit peptides, which direct the protein to the plastid, and the intron sequences show no significant homology, indicating considerable evolutionary divergence since their duplication. nih.gov
A comprehensive study of the ACP gene family in six Brassica species (dicots) identified a total of 120 ACP genes, which were phylogenetically classified into six subclades. mdpi.comresearchgate.net Despite the diversity, the majority of these genes exhibited high conservation across the different Brassica species. mdpi.comresearchgate.net This suggests that while gene duplication has led to a large family, the core functions of the isoforms are under strong purifying selection to be maintained. mdpi.com This provides a valuable comparative framework for understanding the evolutionary patterns within the barley ACP gene family.
Adaptive Evolution and Functional Divergence of Isoforms
The persistence of multiple gene isoforms following duplication often points to adaptive evolution, where the duplicated genes acquire new or specialized functions (neofunctionalization or subfunctionalization). There is compelling evidence for functional divergence among the barley ACP isoforms, primarily driven by changes in their gene expression regulation. nih.gov
The promoter regions of Acl1 and Acl3 are markedly different, which strongly suggests they are regulated by different cellular signals and are active in different contexts. nih.gov
The Acl3 promoter resembles those of "housekeeping" genes that are expressed constitutively (at a constant level) throughout the plant. It has a high G+C content and multiple GC elements recognized by RNA polymerase II, but it lacks the TATA boxes typical of highly regulated genes. This is consistent with a role for ACP III in basic fatty acid synthesis required in all tissues. nih.gov
The Acl1 promoter , in contrast, has a structure that suggests tissue-specific expression. This aligns with the hypothesis that Acl1 is predominantly expressed in leaf tissue, where high levels of fatty acid synthesis are required for the production of photosynthetic membranes. nih.gov
Table 2: Functional Divergence of Barley ACP Isoforms I and III This table is interactive. You can sort and filter the data.
| Feature | Acyl Carrier Protein I (Acl1) | Acyl Carrier Protein III (Acl3) | Implication for Adaptive Evolution |
|---|---|---|---|
| Promoter Characteristics | Contains regulatory elements for specific expression | High G+C content, lacks TATA box | Divergence in gene regulation |
| Predicted Expression Pattern | Tissue-specific (predominantly leaf) | Constitutive ("housekeeping") | Subfunctionalization for specialized roles |
| Hypothesized Function | Major role in leaf fatty acid synthesis (e.g., for photosynthetic membranes) | General role in basal fatty acid synthesis in all tissues | Allows for tailored metabolic control in different cellular contexts |
Advanced Methodologies for Research on Acyl Carrier Protein I in Barley
Gene Cloning and Vector Construction Techniques
The isolation and in vitro manipulation of the gene encoding ACP I are foundational to its detailed study. In barley, the gene Acl1 codes for the predominant ACP I isoform found in leaves. nih.gov
Gene Cloning: The process begins with the isolation of the Acl1 gene from the barley genome. Researchers have successfully cloned and characterized this gene, revealing a structure comprising four exons and three introns, spanning over 2.5 kilobases (kb). nih.gov The cloning strategy typically involves:
Genomic DNA Library Screening: A barley genomic library is screened using a probe, which can be a homologous ACP gene from another plant species or a previously identified cDNA sequence for barley ACP I.
Polymerase Chain Reaction (PCR): With the availability of the barley genome sequence, specific primers can be designed to amplify the entire Acl1 gene, including its promoter and terminator regions, directly from genomic DNA. ijbiotech.com
Vector Construction: Once cloned, the Acl1 gene is inserted into a suitable expression vector for subsequent functional analysis. frontiersin.org The choice of vector and its components is critical for achieving the desired experimental outcome, such as overexpression or promoter analysis. Key components of a typical plant expression vector include:
Promoter: To drive the expression of Acl1. For overexpression studies, a strong constitutive promoter like the maize ubiquitin promoter is often used. frontiersin.org For studying the gene's natural expression pattern, its native promoter is included in the construct.
Gene of Interest: The full-length coding sequence (cDNA) or the genomic sequence of Acl1.
Selectable Marker: A gene, such as hygromycin phosphotransferase (HPT), that confers resistance to a selective agent (e.g., hygromycin), allowing for the identification of successfully transformed plant cells. frontiersin.org
Reporter Gene: A gene like β-glucuronidase (GUS) can be included to visually track the expression of the transgene. frontiersin.org
These constructs are assembled using standard molecular biology techniques, such as restriction enzyme digestion and ligation or, more recently, seamless cloning methods. The final vector is then ready for introduction into barley for the generation of transgenic lines. ijbiotech.compnas.org
| Vector Component | Purpose in ACP I Research | Example |
| Promoter | Controls the expression of the Acl1 gene. | Maize Ubiquitin Promoter (for overexpression) |
| Gene Insert | The genetic sequence of barley ACP I. | Acl1 cDNA or genomic DNA |
| Selectable Marker | Allows for selection of transformed cells. | hygromycin phosphotransferase (HPT) |
| Reporter Gene | Visual indicator of gene expression. | β-glucuronidase (GUS) |
Transcriptomics and Proteomics for Expression Analysis
Understanding when and where the Acl1 gene is expressed and how the ACP I protein accumulates is vital for deciphering its biological role. Transcriptomics and proteomics provide powerful, large-scale approaches for this analysis. nih.govecu.edu.au
Transcriptomics: This methodology focuses on analyzing the complete set of RNA transcripts (the transcriptome) in a cell or tissue at a specific developmental stage or under certain conditions.
RNA Sequencing (RNA-seq): This is the current standard for transcriptomic analysis. It involves isolating total RNA from various barley tissues (e.g., leaves, developing grains, roots), converting it to cDNA, and sequencing it using next-generation sequencing platforms. nih.gov The resulting data allows for the quantification of Acl1 transcripts relative to all other genes, providing a comprehensive view of its expression profile. mdpi.comnih.gov For example, transcriptomic studies can reveal if Acl1 expression is upregulated during rapid membrane biosynthesis in developing leaves or in response to environmental stresses. nih.gov
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate RNA-seq data and to quantify the expression of Acl1 in a more targeted manner. nih.govmdpi.com It is highly sensitive and specific for measuring the abundance of a particular transcript.
Proteomics: Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.gov
Mass Spectrometry (MS)-based Proteomics: This is the dominant technology in the field. ecu.edu.au Protein extracts from different barley tissues are first separated, often by chromatography, and then digested into smaller peptides. doaj.org These peptides are analyzed by a mass spectrometer to determine their mass-to-charge ratio, which is then used to identify the original proteins by searching against a protein database. frontiersin.orgmdpi.com This approach can confirm the presence of the ACP I protein in specific tissues and quantify its abundance, providing a direct link between gene expression and the functional protein. nih.gov For instance, proteomic analyses of developing barley endosperm layers can determine the spatial accumulation of ACP I during grain filling. frontiersin.org
| Methodology | Analyte | Key Information Provided for ACP I |
| RNA-Sequencing | mRNA transcripts | Comprehensive, genome-wide expression profile of Acl1 across different tissues and conditions. |
| qRT-PCR | mRNA transcripts | Targeted and sensitive quantification of Acl1 expression levels. |
| Mass Spectrometry | Proteins/Peptides | Identification and quantification of the ACP I protein, confirming its presence and abundance. |
Protein Purification and Characterization for Functional Studies
Obtaining pure ACP I is a prerequisite for detailed biochemical assays and structural studies. The purification process for barley ACP I, a heat and acid-stable protein, involves several steps. uq.edu.au
Purification Steps:
Crude Extract Preparation: Barley tissue is homogenized to release the cellular contents. uvm.edu
Initial Fractionation: Techniques like centrifugation are used to remove cellular debris. uvm.eduabcam.com Due to ACP I's stability, heat and acid precipitation steps can be employed to remove a significant portion of contaminating proteins. uq.edu.au
Chromatography: A series of chromatographic techniques are used for high-resolution separation. abcam.com
Anion-Exchange Chromatography: Since ACP is an acidic protein, it binds to a positively charged resin and can be eluted with an increasing salt gradient.
Gel Filtration Chromatography: Separates proteins based on size, further purifying ACP I from proteins of different molecular weights.
Affinity Chromatography: For recombinant ACP I engineered with an affinity tag (e.g., a His-tag), this method provides a highly specific and efficient purification step. researchgate.netnih.gov
Characterization: Once purified, the protein is characterized to confirm its identity and integrity.
SDS-PAGE: To assess purity and determine the apparent molecular weight.
Mass Spectrometry: To confirm the precise molecular weight and verify the amino acid sequence.
Amino Acid Analysis: To determine the chemical composition of the purified protein. uq.edu.au
Generation and Analysis of Transgenic Barley Lines
To study the in vivo function of ACP I, researchers generate transgenic barley lines with altered Acl1 expression. globalsciencebooks.info This allows for the investigation of the protein's role in plant development, fatty acid composition, and stress responses.
Generation of Transgenic Lines: The most common method for barley transformation is Agrobacterium tumefaciens-mediated transformation. researchgate.net
Explant Source: Immature zygotic embryos are typically used as the starting material as they are highly regenerable. frontiersin.orgnih.gov
Co-cultivation: The immature embryos are co-cultivated with an Agrobacterium strain carrying the expression vector with the Acl1 gene construct.
Selection and Regeneration: The transformed embryos are transferred to a selection medium containing an antibiotic (e.g., hygromycin) to kill non-transformed cells. Surviving cells proliferate and are regenerated into whole plants. frontiersin.org
Homozygous Line Development: Obtaining homozygous transgenic lines, where the transgene is present on both homologous chromosomes, is crucial for stable inheritance and consistent phenotypic analysis. This can be achieved through self-pollination over several generations or accelerated using microspore culture techniques to produce doubled haploid (DH) plants in a single generation. mdpi.com
Analysis of Transgenic Lines: The resulting transgenic plants are rigorously analyzed at the molecular and phenotypic levels.
Molecular Analysis: PCR, Southern blotting, and qRT-PCR are used to confirm the integration of the transgene into the barley genome and to quantify its expression level. nih.govresearchgate.net Western blotting confirms the accumulation of the ACP I protein.
Phenotypic Analysis: Plants overexpressing or with reduced expression of ACP I are examined for changes in growth, development, and seed characteristics. A critical analysis involves measuring the fatty acid composition of various tissues, particularly the leaves and seeds, using techniques like gas chromatography-mass spectrometry (GC-MS). This can reveal if altering ACP I levels affects the profile of saturated and unsaturated fatty acids. nih.gov
High-Throughput Screening for Modulators of Acyl Carrier Protein I Activity
Identifying chemical or genetic modulators of ACP I activity can provide valuable tools for research and potential avenues for crop improvement. High-throughput screening (HTS) methodologies enable the rapid testing of large libraries of compounds or genetic elements. researchgate.net
While specific HTS assays for barley ACP I are not widely reported, established platforms can be adapted. A common approach involves developing a screen in a model system like yeast or E. coli, or using plant protoplasts. nih.gov
Fluorescence-Based Assays: A screening system could be designed where the activity of an enzyme dependent on ACP I is linked to the production of a fluorescent signal. For example, a fluorescently labeled fatty acid could be used as a substrate, and its incorporation into ACP I could be measured. nih.gov
Protoplast-Based Screening: Barley leaf protoplasts can be transformed with libraries of potential genetic modulators (e.g., transcription factors). Using a fluorescent reporter linked to lipid accumulation (like BODIPY stain), fluorescence-activated cell sorting (FACS) can be used to isolate cells with altered lipid profiles, thereby identifying genes that may influence the ACP pathway. nih.gov
Yeast Two-Hybrid Screening: This technique can be used to screen a cDNA library for proteins that physically interact with barley ACP I, potentially identifying novel regulatory partners or enzymes that utilize ACP I as a substrate.
These HTS approaches, while requiring significant development, offer a powerful means to discover novel components that regulate or interact with the fatty acid biosynthesis pathway in barley through the central hub protein, ACP I. nih.govmdpi.com
Q & A
Q. What is the molecular role of ACP I in barley fatty acid biosynthesis?
ACP I in barley chloroplasts acts as a scaffold for acyl intermediates during fatty acid synthesis. It binds malonyl and acetyl groups via its 4'-phosphopantetheine prosthetic group, facilitating chain elongation by the fatty acid synthase (FAS) complex. Methodologically, this role was confirmed using in vitro enzyme assays with purified barley chloroplast FAS and radiolabeled substrates, alongside affinity chromatography to isolate ACP-bound intermediates .
Q. How was ACP I first identified and sequenced in barley?
ACP I was identified in 1987 via cDNA cloning from barley leaves. Researchers used protein sequencing (Edman degradation) and genomic library screening to characterize its amino acid sequence and gene structure. Isoforms ACP I and III were mapped to different chromosomes using Southern blot hybridization, revealing distinct genomic regulation .
Q. What experimental techniques are used to quantify ACP I expression in barley tissues?
Quantitative PCR (qPCR) with isoform-specific primers and Western blotting using antibodies raised against purified ACP I are standard methods. For example, Hansen et al. (1987) employed Northern blotting to compare ACP I mRNA levels in leaves versus roots, revealing tissue-specific expression patterns .
Advanced Research Questions
Q. How do researchers resolve contradictions in subcellular localization of ACP isoforms in barley?
While ACP I is chloroplast-localized, conflicting studies on its mitochondrial presence arise due to cross-reactive antibodies. Advanced approaches combine immunogold electron microscopy with transgenic barley lines expressing fluorescently tagged ACP I. These studies confirmed exclusive chloroplast localization, resolving earlier discrepancies .
Q. What challenges arise in distinguishing ACP I’s function from other isoforms (e.g., ACP III) in lipid biosynthesis?
Functional redundancy complicates isoform-specific analysis. Researchers use CRISPR/Cas9 knockout mutants and heterologous expression in E. coli. For instance, Hoj et al. (1983) demonstrated ACP I’s higher affinity for malonyl-CoA compared to ACP III using competitive binding assays, suggesting specialized roles in plastidial versus cytosolic pathways .
Q. How can synthetic biology approaches elucidate ACP I’s interaction networks in barley?
The EU-funded INTERACTION DESIGN project engineered synthetic protein networks with ACP I and binders (e.g., β-ketoacyl-ACP synthases). By introducing residue substitutions (e.g., Lys→Ala mutations at the acyl-binding site) and using phage display libraries, researchers mapped affinity-specificity relationships. These in vitro evolution strategies revealed conserved residues critical for ACP I’s interaction with elongase enzymes .
Q. What methodological limitations exist in studying ACP I’s structural dynamics during fatty acid elongation?
Traditional NMR and X-ray crystallography face challenges due to ACP I’s small size (~9 kDa) and conformational flexibility. Recent advances in cryo-EM and hydrogen-deuterium exchange mass spectrometry (HDX-MS) have enabled residue-level tracking of acyl chain interactions. Holak et al. (1980s) pioneered NMR-based distance geometry calculations to model ACP I’s 3D structure, identifying a conserved hydrophobic pocket critical for acyl group stabilization .
Q. How do post-translational modifications (PTMs) of ACP I influence its activity in barley?
Phosphoproteomics and site-directed mutagenesis revealed that phosphorylation at Ser-58 enhances ACP I’s affinity for β-ketoacyl-ACP synthase. Conversely, acetylation at the N-terminus reduces solubility, as shown by in vitro acetylation assays using purified barley acetyltransferases. These PTMs are hypothesized to regulate flux through the FAS pathway under stress conditions .
Data Contradiction and Validation
Q. Why do some studies report conflicting kinetic parameters for ACP I in malonyl-CoA binding?
Discrepancies arise from assay conditions (e.g., pH, ionic strength) and ACP I purification methods. For example, detergent-solubilized ACP I shows lower binding affinity compared to chloroplast-extracted protein due to loss of associated lipids. Standardized protocols using recombinant ACP I (expressed in E. coli with phosphopantetheinylation) now minimize variability .
Q. How can researchers reconcile genetic vs. biochemical data on ACP I’s role in barley stress responses?
Transcriptomic studies often show upregulated Acl1 (ACP I gene) under drought, while metabolomic data indicate reduced acyl-ACP pools. Integrated multi-omics approaches, such as coupling RNA-seq with 13C-labeled lipid tracing, revealed that ACP I prioritizes stress-responsive lipid species (e.g., cuticular waxes) over membrane lipids, explaining apparent contradictions .
Methodological Innovations
Q. What novel assays are available to study ACP I-protein interactions in real time?
Surface plasmon resonance (SPR) and microscale thermophoresis (MST) allow kinetic analysis of ACP I binding to enzymes like β-ketoacyl-ACP synthase. For example, SPR assays with immobilized ACP I quantified dissociation constants (Kd) in the nanomolar range, confirming high-affinity interactions during chain elongation .
Q. How can computational modeling enhance understanding of ACP I’s role in metabolic networks?
Constraint-based models (e.g., Flux Balance Analysis) integrate ACP I’s kinetics with transcriptomic data to predict lipid flux under varying nitrogen conditions. These models identified ACP I as a bottleneck in high-lipid barley mutants, guiding targeted overexpression strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
